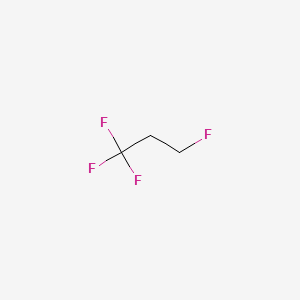
1,1,1,3-Tetrafluoropropane
Übersicht
Beschreibung
1,1,1,3-Tetrafluoropropane is a chemical compound with the molecular formula C3H4F4 . It has an average mass of 116.058 Da and a mono-isotopic mass of 116.024910 Da . It is also known by its IUPAC name Propane, 1,1,1,3-tetrafluoro- .
Synthesis Analysis
The synthesis of 1,1,1,3-Tetrafluoropropane involves a process where a compound having the formula CF 3-x Cl x CHClCHF 2-y Cl y undergoes gas-phase fluorination with hydrogen fluoride in the presence of a compound catalyst . This process produces 1, 2, 3-trichloro-1, 1, 3-trifluoropropane, and 1, 2-dichloro-1, 1, 3, 3-tetrafluoropropane . These compounds then undergo gas-phase dehalogenation with hydrogen in the presence of a dehalogenation catalyst, producing 3-chloro-1, 3, 3-trifluoropropene, and 1, 1, 3, 3-tetrafluoropropene . Finally, these compounds undergo gas-phase fluorination with hydrogen fluoride in the presence of a fluorination catalyst, producing 1, 3, 3, 3-tetrafluoropropene .
Molecular Structure Analysis
The molecular structure of 1,1,1,3-Tetrafluoropropane consists of three carbon atoms, four hydrogen atoms, and four fluorine atoms . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,1,1,3-Tetrafluoropropane has a density of 1.2±0.1 g/cm3, a boiling point of 13.2±8.0 °C at 760 mmHg, and a vapor pressure of 1151.4±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 25.0±3.0 kJ/mol and a flash point of -48.0±7.1 °C . The index of refraction is 1.264, and the molar refractivity is 16.6±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrafluoropropane: Scientific Research Applications
- 1,1,1,3-Tetrafluoropropane is used as a raw material in catalytic processes to synthesize other fluorinated compounds. For example, it can undergo catalytic dehydrofluorination to produce 1,3,3-tetrafluoropropene .
- Due to its thermodynamic properties, 1,1,1,3-Tetrafluoropropane is explored as a refrigerant with lower global warming potential compared to traditional refrigerants .
- Research into environmentally friendly alternatives for harmful chemicals often includes fluorinated compounds like 1,1,1,3-Tetrafluoropropane due to their reduced impact on ozone depletion and global warming .
Catalysis and Chemical Synthesis
Refrigeration and Air Conditioning
Environmental Science
Analytical Chemistry
Safety and Hazards
When handling 1,1,1,3-Tetrafluoropropane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFGXVGPSGJOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870541 | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrafluoropropane | |
CAS RN |
460-36-6 | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of converting 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd)?
A1: HCFC-1233zd is a compound with potential applications as a refrigerant and foam blowing agent. The research presented in the paper ["Process for dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene" []] focuses on developing an efficient and selective method for its synthesis. This is important because HCFC-1233zd has a lower global warming potential compared to some older refrigerants, making it a more environmentally friendly alternative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)





![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)